molecular formula C18H13F6NO2 B2771368 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide CAS No. 2097887-89-1

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2771368
CAS No.: 2097887-89-1
M. Wt: 389.297
InChI Key: LHRKZZLGZMELLA-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzofuran moiety linked to a benzamide structure, with trifluoromethyl groups enhancing its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and aldehydes under acidic or basic conditions.

    Attachment of the Benzofuran to the Benzamide: This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond between the benzofuran derivative and the benzamide.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced via electrophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the amide group can yield corresponding amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although they are generally resistant due to their electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of trifluoromethyl groups often enhances the metabolic stability and bioavailability of the compound, making it a promising candidate for drug development. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-dimethylbenzamide: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-dichlorobenzamide: Contains dichloro groups instead of trifluoromethyl groups.

Uniqueness

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds with different substituents. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6NO2/c19-17(20,21)12-5-10(6-13(7-12)18(22,23)24)16(26)25-8-11-9-27-15-4-2-1-3-14(11)15/h1-7,11H,8-9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRKZZLGZMELLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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